3-Nitrofluoren-9-one

Descripción

Contextualization within Fluorenone Chemistry

Fluorenone is an aromatic organic compound built upon a fluorene (B118485) backbone with a ketone group at position 9. wikipedia.orgnih.gov This core structure, a dibenzocyclopentanone, is characterized by its bright, fluorescent yellow, solid appearance. wikipedia.org The chemistry of fluorenones is a significant area of organic synthesis, as these compounds serve as crucial intermediates for creating a wide array of fine chemicals and functional macromolecules. chemicalbook.com The fluorenone structure can be modified by adding various functional groups to its aromatic rings, leading to a diverse family of substituted fluorenones. These modifications can dramatically alter the molecule's physical, chemical, and biological properties. wikipedia.orgorganic-chemistry.org The synthesis of these substituted fluorenones is an active area of research, with numerous methods developed, including palladium-catalyzed carbonylations and cyclizations of biaryl precursors. organic-chemistry.orgacs.org

Significance and Research Relevance of 3-Nitrofluoren-9-one

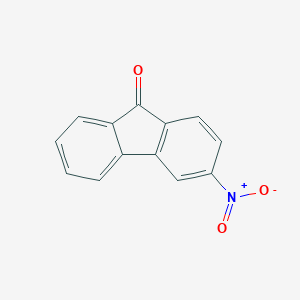

This compound is a notable derivative of the parent fluorenone molecule, distinguished by the presence of a nitro group (NO₂) at the 3-position of the fluorene ring system. This substitution is significant because the nitro group is a strong electron-withdrawing group, which substantially influences the electronic properties and reactivity of the entire molecule. Its presence makes this compound a valuable precursor in organic synthesis. Specifically, the nitro group can be readily transformed into other functional groups, most commonly an amino group (NH₂), providing a gateway to a variety of other substituted fluorenones. chemicalbook.com This strategic importance makes this compound a key building block in the development of materials for optoelectronics and in the synthesis of potentially biologically active compounds. chemimpex.commdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-nitrofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO3/c15-13-10-4-2-1-3-9(10)12-7-8(14(16)17)5-6-11(12)13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVSVKSIYXDZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO3 | |

| Record name | 3-NITRO-9-FLUORENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075325 | |

| Record name | 3-Nitro-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-nitro-9-fluorenone is a solid. (NTP, 1992), Solid; [CAMEO] | |

| Record name | 3-NITRO-9-FLUORENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrofluorenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000089 [mmHg] | |

| Record name | 3-Nitrofluorenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

42135-22-8 | |

| Record name | 3-NITRO-9-FLUORENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitro-9H-fluoren-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42135-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrofluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042135228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluoren-9-one, 3-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrofluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROFLUORENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCA2S9B5TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

430 to 437 °F (NTP, 1992) | |

| Record name | 3-NITRO-9-FLUORENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 3-Nitrofluoren-9-one

The introduction of a nitro group onto the fluorenone scaffold is a fundamental transformation that has been approached through various nitration strategies.

The direct nitration of 9-fluorenone (B1672902) is a common method for producing nitrofluorenone (B14763482) isomers. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as the concentration of the acids and the temperature, can be modulated to control the degree of nitration. For instance, the nitration of fluorenone can yield mono-, di-, or trinitro- derivatives. acs.orgchemicalbook.com The synthesis of 2,4,7-trinitrofluorenone is achieved by reacting fluorenone with a mixture of red fuming nitric acid and concentrated sulfuric acid. chemicalbook.com While this demonstrates the feasibility of nitrating the fluorenone core, achieving regioselective synthesis of this compound requires careful control of the reaction conditions to favor substitution at the 3-position over other positions such as 2 and 7.

Efforts to develop more efficient and environmentally benign synthetic methods have led to revised procedures for the nitration of fluorenone. A notable advancement is the use of water as a solvent for the chemo- and regioselective nitration of 9-fluorenone. This "green" approach utilizes a mixture of nitric acid and sulfuric acid in water, offering high yields (90-98%) and simplifying the workup procedure, thereby minimizing the use of organic solvents. acs.org By adjusting the equivalents of the nitrating agents and the reaction temperature, the synthesis can be directed towards specific nitro-isomers. acs.org Another optimized approach involves the aerobic oxidation of 9H-fluorenes substituted with a nitro group in the presence of potassium hydroxide (B78521) in tetrahydrofuran, which can produce nitro-substituted 9-fluorenones in high yield and purity under ambient conditions. rsc.org

The following table summarizes a green synthesis approach for nitrofluorenones.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 9-Fluorenone | HNO₃ (65%), H₂SO₄ (96%) | Water | 80°C, 1.5 h | 2-Nitrofluorenone | 92% |

| 9-Fluorenone | HNO₃ (65%), H₂SO₄ (96%) | Water | Reflux, 5 h | 2,7-Dinitrofluorenone | - |

| 9-Fluorenone | HNO₃ (65%), H₂SO₄ (96%) | Water | Reflux | 2,4,7-Trinitrofluorenone | - |

Table 1: Summary of a green synthesis approach for nitrofluorenones. acs.org

The development of facile, often one-pot, synthetic methods is a continuous goal in organic synthesis to improve efficiency and reduce waste. While a specific one-pot synthesis for this compound from simple precursors is not extensively detailed in the provided literature, the principles of one-pot reactions, such as those developed for other complex molecules, are applicable. beilstein-journals.orgnih.gov For example, one-pot syntheses often involve sequential reactions in a single reactor, which can be adapted for the synthesis and subsequent functionalization of nitroaromatic compounds. beilstein-journals.org The aerobic oxidation of 3-nitro-9H-fluorene to this compound represents a facile and high-yielding transformation. rsc.org

Derivatization Strategies from this compound

The nitro and ketone functionalities of this compound serve as versatile handles for a variety of chemical transformations, enabling the synthesis of a diverse array of fluorene (B118485) derivatives.

The nitro group of this compound can be readily reduced to an amino group, yielding 3-amino-9-fluorenone (B181642), a valuable intermediate for the synthesis of dyes, pharmaceuticals, and materials. A common and effective method for this reduction involves the use of iron powder in a refluxing solvent such as ethanol. chemicalbook.com This heterogeneous reaction proceeds with high efficiency, providing the desired 3-amino-9-fluorenone in excellent yield after a straightforward workup. chemicalbook.com

A typical procedure for this reduction is summarized below:

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 3-Nitro-9-fluorenone | Iron powder | Ethanol | Reflux | 3-Amino-9-fluorenone | 95% |

Table 2: Reduction of 3-Nitro-9-fluorenone to 3-Amino-9-fluorenone. chemicalbook.com

The carbonyl group at the 9-position of this compound is a key site for functionalization. One important transformation is its conversion to a thioacetal, which can serve as a protective group or as a precursor for further synthetic manipulations through umpolung chemistry. wikipedia.org The thioacetalization of ketones, including fluorenone, is typically achieved by reacting the ketone with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, in the presence of a Lewis or Brønsted acid catalyst. wikipedia.orgorganic-chemistry.org

Common catalysts for this transformation include zinc chloride, boron trifluoride etherate, aluminum chloride, and titanium tetrachloride. acs.org The reaction proceeds through the formation of a hemithioacetal intermediate, followed by the loss of water to form the stable cyclic dithioacetal. wikipedia.org The presence of the electron-withdrawing nitro group at the 3-position of the fluorenone ring may influence the reactivity of the carbonyl group towards nucleophilic attack by the thiol.

The general reaction for the thioacetalization of a ketone is as follows:

R₂C=O + HS(CH₂)ₙSH ⇌ R₂C(S(CH₂)ₙS) + H₂O (where n=2 or 3)

This reaction can be applied to this compound to protect the ketone functionality, allowing for selective reactions at other positions of the molecule.

Advanced Synthetic Approaches for Related Nitrofluorene Systems

Advanced synthetic methods for nitrofluorene systems are often geared towards the construction of molecules with specific electronic and optical properties, such as push-pull dyes. These dyes are characterized by an electron-accepting unit connected to an electron-donating unit through a π-conjugated bridge.

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone. mdpi.comnih.gov This reaction is frequently catalyzed by a weak base, such as piperidine. mdpi.comnih.gov

For the synthesis of push-pull dyes, (poly)nitrofluorene derivatives serve as potent electron acceptors. nih.gov A key feature of these compounds is the acidity of the CH2 group at the 9-position, which is significantly enhanced by the presence of electron-withdrawing nitro groups on the fluorene skeleton. nih.gov This activation allows the fluorene derivative itself to act as the active methylene component in a Knoevenagel condensation with an aldehyde-bearing electron-donor group. nih.gov This one-step reaction is a direct and efficient method for creating a π-conjugated bridge between the fluorene acceptor and the donor, resulting in a push-pull dye. nih.gov In contrast, fluorenone derivatives, which possess a carbonyl group at the 9-position, are not suitable for this specific synthetic strategy of connecting donor and acceptor groups at that position. nih.gov

The reactivity of the fluorene's methylene group is directly related to the number of nitro substituents. For instance, trinitrofluorene and tetranitrofluorene are sufficiently activated to undergo the Knoevenagel reaction without any base catalyst. nih.gov

Table 1: Knoevenagel Condensation Conditions for Fluorene Derivatives

| Fluorene Derivative | Activating Groups | Base Catalyst Required | Reference |

|---|---|---|---|

| Dinitrofluorene | Two Nitro Groups | Often | nih.gov |

| Trinitrofluorene | Three Nitro Groups | Not Required | nih.gov |

| Tetranitrofluorene | Four Nitro Groups | Not Required | nih.gov |

Green chemistry, or sustainable chemistry, is the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. scienceinschool.org It is guided by twelve core principles that promote safety, energy efficiency, waste prevention, and the use of renewable resources. acs.orgsphinxsai.com

Key principles relevant to the synthesis of nitrofluorene derivatives include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. skpharmteco.com This can be measured by metrics like the E-Factor (kg waste / kg product). skpharmteco.com

Atom Economy: Synthetic methods should aim to maximize the incorporation of all materials used in the process into the final product. acs.org

Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be avoided or made safer. scienceinschool.orgnih.gov

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. scienceinschool.orgacs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are more efficient and generate less waste. sphinxsai.com

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided to reduce reagent use and waste generation. acs.orgnih.gov

The synthesis of push-pull dyes from highly nitrated fluorenes provides a practical example of applying these principles. The Knoevenagel condensation of trinitrofluorene or tetranitrofluorene with donor-aldehydes can be performed in a polar, non-toxic solvent like N,N-dimethylformamide (DMF) without the need for a base catalyst. nih.gov This approach adheres to several green chemistry principles: it reduces the use of auxiliary substances (the base), potentially simplifying purification and preventing waste. nih.govacs.org

Table 2: Application of Green Chemistry Principles in Nitrofluorene Synthesis

| Green Chemistry Principle | Application in Nitrofluorene Synthesis (Knoevenagel Reaction) | Reference |

|---|---|---|

| Reduce Derivatives / Catalysis | For highly activated systems (e.g., trinitrofluorene), the reaction can proceed without a base catalyst. | nih.gov |

| Safer Solvents | The reaction can be conducted in less toxic solvents like N,N-dimethylformamide (DMF). | nih.gov |

| Atom Economy | Condensation reactions like the Knoevenagel have good atom economy, with water often being the only byproduct. | acs.org |

Compound List

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dinitrofluorene |

| Trinitrofluorene |

| Tetranitrofluorene (TNF) |

| N,N-dimethylformamide (DMF) |

Advanced Spectroscopic and Analytical Characterization

Electrochemical Characterization and Sensing Applications

The electrochemical properties of 3-Nitrofluoren-9-one are of significant interest due to its electron-accepting nature, which is conferred by the nitro group and the fluorenone core. These properties are fundamental to understanding its environmental fate and potential biological interactions.

Voltammetry and polarography are key electroanalytical techniques used to study the redox behavior of electroactive compounds like this compound. amelchem.com These methods involve applying a variable potential to an electrode and measuring the resulting current, providing insights into reduction and oxidation processes. amelchem.com

Research on nitro derivatives of 9-fluorenone (B1672902) has utilized techniques such as direct current voltammetry (DCV), differential pulse voltammetry (DPV), and adsorptive stripping differential pulse voltammetry (AdSDPV). researchgate.net Studies on related compounds, like 2-nitro-9-fluorenone (B187283) and 2,7-dinitro-9-fluorenone, have been conducted using a mercury meniscus modified silver solid amalgam electrode (m-AgSAE), which serves as a non-toxic alternative to traditional mercury electrodes. researchgate.net

The electrochemical reduction of nitrofluorenones is a multi-step process. Typically, the first irreversible step involves the reduction of the nitro group. researchgate.net In the case of dinitrofluorenones, two separate reduction steps for the nitro groups are observed, followed by the reduction of the oxo group, involving a total of ten electrons. researchgate.net The potential at which these reductions occur is pH-dependent, shifting to more negative potentials as the pH increases. researchgate.net This behavior is attributed to protonation of the test substances in acidic conditions, which decreases the electron density at the nitrogen and oxygen atoms, making electron acceptance easier at lower pH values. researchgate.netfabad.org.tr The strong electron-accepting ability of nitrofluoren-9-one derivatives is a key characteristic influencing these electrochemical processes. nih.gov

Table 1: Voltammetric Techniques for Nitrofluorenone (B14763482) Analysis

| Technique | Description | Application |

|---|---|---|

| Direct Current Voltammetry (DCV) | A fundamental voltammetric method where a linearly changing potential is applied to the working electrode. | Used for foundational studies of redox processes of nitrofluorenones. researchgate.net |

| Differential Pulse Voltammetry (DPV) | A sensitive technique where constant-amplitude pulses are superimposed on a linear potential ramp, enhancing the signal-to-noise ratio. fabad.org.tr | Provides high sensitivity for determining trace amounts of genotoxic nitrofluorenones in environmental samples like drinking and river water. researchgate.net |

| Adsorptive Stripping DPV (AdSDPV) | A highly sensitive method where the analyte is first preconcentrated onto the electrode surface by adsorption before the DPV scan. | Offers enhanced detection limits for nitrofluorenone derivatives by exploiting their surface-active properties. researchgate.net |

| Cyclic Voltammetry (CV) | A technique where the potential is scanned in both forward and reverse directions, used to study the reversibility and mechanisms of redox reactions. amelchem.com | Characterizes the redox behavior of fluorenone-based polymers, revealing their capacity for n-doping and p-doping. researchgate.net |

Electrochemical biosensors are analytical devices that combine a biological recognition element with an electrochemical transducer to detect specific analytes. nih.gov These sensors offer high sensitivity, rapid screening, and cost-effectiveness for various applications. nih.govnih.gov The principle involves the interaction of the target analyte with a biorecognition element (such as an enzyme, antibody, or nucleic acid) immobilized on an electrode surface, which generates a measurable electrical signal (amperometric, potentiometric, etc.). nih.govnih.gov

While specific biosensors for this compound are not extensively documented in the provided literature, the principles can be applied to study its interactions. For instance, a biosensor could be developed to investigate how this compound interacts with DNA. Synthetic single-stranded DNA probes could be immobilized on a screen-printed electrode. researchgate.net The binding of this compound to this DNA could then be measured by monitoring changes in the electrochemical signal of a redox indicator that intercalates with the DNA. researchgate.net

Similarly, enzyme-based biosensors could be designed to study the metabolic activation or detoxification of this compound. Enzymes like nitroreductases, which are involved in the metabolic reduction of nitroaromatic compounds, could be immobilized on an electrode. The enzymatic reaction with this compound would consume a co-substrate or produce an electroactive product, allowing the interaction to be quantified. Amine oxidases are another class of enzymes frequently used in biosensors that could potentially be adapted for such studies. nih.gov

Mass Spectrometric Techniques for Metabolite and Degradation Product Identification

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying molecules by measuring their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, are particularly valuable for elucidating the structures of unknown compounds like metabolites and degradation products. nih.gov

The identification of metabolites of this compound is crucial for understanding its biological activity and toxicity. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the methods of choice for this purpose. nih.govnih.gov In a typical workflow, a biological sample (e.g., plasma, urine) is processed, and the extracts are analyzed. The mass spectrometer detects the parent compound and its potential metabolites.

Structural elucidation is achieved through tandem mass spectrometry (MS/MS). nih.gov In this process, the precursor ion (the parent metabolite) is selected and fragmented, generating a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the molecule, allowing researchers to deduce its structure. For example, the reduction of the nitro group to an amino group or the hydroxylation of the aromatic ring would result in predictable mass shifts that can be identified by MS. While the provided search results detail the MS analysis of other nitro-compounds like 3-nitrotyrosine, the same principles and methodologies are directly applicable to the study of this compound. nih.gov

Chromatographic Separations in Complex Matrices (e.g., GC-MS, HPLC-FL/CL for NPAHs)

Chromatography is essential for separating nitrated polycyclic aromatic hydrocarbons (NPAHs), including this compound, from complex environmental and biological samples. sci-hub.ru The choice of chromatographic technique depends on the analyte's properties, such as volatility and polarity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of NPAHs. sci-hub.ru For 3-Nitro-9-fluorenone, a reverse-phase (RP) HPLC method has been developed. sielc.com This method can utilize a mobile phase consisting of acetonitrile (B52724) and water, with an acid like phosphoric acid or formic acid added for improved peak shape and MS compatibility. sielc.com Specialty columns, such as the Newcrom R1 which has low silanol (B1196071) activity, are suitable for this separation. sielc.com Normal-phase HPLC is also effective, as the polarity of the nitro group leads to longer retention times compared to the parent PAH, facilitating separation. sci-hub.ru

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone for NPAH analysis, particularly for compounds that are thermally stable and volatile. sci-hub.ruchromatographyonline.com It is often used to identify and quantify nitroarenes in extracts from airborne particulate matter. sci-hub.ru Due to the complexity of environmental samples, a pre-separation step using HPLC is often necessary to isolate a fraction enriched in nitroarenes before GC-MS analysis. sci-hub.ru

Table 2: Chromatographic Methods for this compound

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric/Formic Acid | UV, Mass Spectrometry (MS) | Analysis and preparative separation of 3-Nitro-9-fluorenone. sielc.com |

| Normal-Phase HPLC | Silica-based | Not specified | Not specified | Isolation of nitroarene fractions from complex environmental extracts. sci-hub.ru |

| Gas Chromatography (GC) | Fused silica (B1680970) capillary column (e.g., DB-WAX) | Helium | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD) | Identification and quantification of nitroarenes in pre-separated fractions. sci-hub.ruresearchgate.net |

UV-Visible Spectroscopy in Charge Transfer and Electronic Transition Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. jetir.org This technique is particularly useful for studying compounds with chromophores, such as the aromatic system and carbonyl group in this compound. bath.ac.uk

A key application of UV-Vis spectroscopy for this compound is the study of charge-transfer (CT) complexes. jetir.org this compound, with its electron-deficient aromatic system enhanced by the nitro group, is a strong electron acceptor. nih.gov When mixed with an electron donor molecule (e.g., an amine or a polycyclic aromatic hydrocarbon), it can form a CT complex. nih.govrroij.com This association creates new electronic energy levels, resulting in the appearance of a distinct absorption band at a longer wavelength (in the visible region) than the bands of the individual components. jetir.org The intensity and position of this CT band provide information about the strength of the interaction and the electronic structure of the complex. jetir.org

Studies on the closely related 2,4,7-trinitro-9-fluorenone (TNF) in complex with donors like poly(N-vinyl carbazole) (PVK) show the formation of intensely colored 1:1 complexes that absorb in the visible spectrum, a phenomenon central to their use in photoconductive materials. rroij.com Similarly, the electronic transitions of this compound itself and its derivatives are characterized by intramolecular charge transfer (ICT) bands, which can be significantly influenced by the molecular structure and solvent polarity. nih.gov These transitions are responsible for the color and photophysical properties of these compounds. nih.govlibretexts.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-nitrofluorene (B1194847) |

| 2,7-dinitrofluorene |

| 2-nitro-9-fluorenone |

| 2,7-dinitro-9-fluorenone |

| 2,4,7-trinitro-9-fluorenone (TNF) |

| 3-nitrotyrosine |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| Helium |

| Poly(N-vinyl carbazole) (PVK) |

| Daunomycin |

Chemical Reactivity and Mechanistic Investigations

Electron Transfer Processes and Redox Behavior

The redox behavior of 3-Nitrofluoren-9-one is characterized by the sequential reduction of its nitro and ketone functionalities. Electron transfer processes are fundamental to understanding its electrochemical properties, which can be investigated using techniques like cyclic voltammetry (CV). nih.govnih.govchemicalbook.com

Voltammetric studies on closely related nitrofluorenone (B14763482) derivatives, such as 2-nitro-9-fluorenone (B187283) and 2,7-dinitro-9-fluorenone, provide significant insight into the electrochemical reduction of this class of compounds. At a mercury meniscus modified silver solid amalgam electrode (m-AgSAE), these compounds exhibit irreversible voltammetric peaks corresponding to the stepwise reduction of the nitro groups, followed by the reduction of the oxo (ketone) group. nih.gov For 2-nitro-9-fluorenone, the process involves the reduction of the single nitro group first, followed by a two-electron reduction of the ketone to a hydroxy group. nih.gov The reduction potentials are pH-dependent, shifting to more negative potentials as the pH increases, which is attributed to the protonation of the electroactive species at lower pH values, facilitating easier electron acceptance. nih.gov

The half-wave reduction potentials (E½) are a key parameter in evaluating the ease of electron transfer to a molecule. While specific data for this compound is not detailed in the provided results, comparative data for other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) show a correlation between the reduction potential and the molecule's structure. For instance, the electrochemical half-wave reduction potentials for several nitro-PAHs measured in N,N-dimethylformamide (DMF) are shown in the table below. rsc.org Generally, compounds that are more easily reduced (less negative potential) exhibit different biological activities, linking their redox properties to their mechanism of action. rsc.org Based on analogous compounds, the reduction of this compound would proceed via the acceptance of an electron to form a radical anion, primarily localized on the nitro group, followed by further reduction steps.

| Compound | Half-Wave Potential (E½) vs. Ag/AgI |

|---|---|

| 3-Nitrofluoranthene | -0.51 V |

| 1-Nitropyrene | -0.61 V |

| 6-Nitrochrysene | -0.64 V |

| 9-Nitroanthracene (B110200) | -0.84 V |

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a phenomenon that occurs in molecules containing both an electron-donating (donor) and an electron-accepting (acceptor) group, connected by a π-conjugated system. In this compound, the fluorenone core acts as an electron acceptor, and this effect is significantly intensified by the presence of the powerful electron-withdrawing nitro group.

While this compound itself does not possess a strong built-in donor group, its molecular framework is a prime scaffold for creating potent ICT systems. Research on related fluorene (B118485) derivatives demonstrates that the introduction of an electron-donating group, such as an amino group, to the nitro-fluorene structure leads to strong ICT from the donor to the acceptor moiety. acs.org In these systems, photoexcitation can lead to a significant redistribution of electron density, creating a highly polarized excited state. nih.govresearchgate.netnih.gov

The mechanism of ICT in such donor-acceptor fluorene systems can lead to distinct photophysical properties. Depending on the molecular geometry and the surrounding solvent polarity, the excited state can relax through different pathways. These include the formation of a planar intramolecular charge transfer (PICT) state, which is often highly fluorescent, or a twisted intramolecular charge transfer (TICT) state, where rotation around a single bond leads to a non-emissive or weakly emissive state due to the decoupling of the donor and acceptor orbitals. nih.gov The efficiency of ICT and the subsequent decay pathways are crucial for applications in molecular electronics and sensors. wikipedia.org

Reaction Mechanisms in Derivatization (e.g., Nucleophilic Aromatic Substitution)

The derivatization of this compound can occur at several positions, but the most significant reactivity is associated with the ketone at C-9 and the nitro-activated aromatic rings.

Reactivity at the C-9 Position: The ketone group at the C-9 position is a primary site for derivatization. It can undergo reactions typical of ketones, such as reduction to the corresponding alcohol, 3-nitro-9H-fluoren-9-ol, or condensation with various nucleophiles. nih.gov Syntheses of various 9-substituted 3-nitrofluorenes have been reported, highlighting the utility of this position for introducing new functional groups. researchgate.net For example, reactions with aminobenzamides can be catalyzed by Lewis acids like boron trifluoride etherate to yield highly functionalized fluorene derivatives. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. It powerfully withdraws electron density from the aromatic ring system, making the carbon atoms ortho and para to its position electron-deficient and thus susceptible to attack by nucleophiles. researchgate.netepa.govrsc.org

For an SNAr reaction to occur on the aromatic ring of this compound, a suitable leaving group (like a halogen) would need to be present at a position activated by the nitro group. In such a scenario, the mechanism typically proceeds in two steps:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in the substituted product.

The presence of the nitro group is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. Studies on compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrate that a fluorine atom activated by a meta-nitro group readily undergoes SNAr with a variety of oxygen, sulfur, and nitrogen nucleophiles. researchgate.netepa.govrsc.org This indicates that if this compound were further substituted with a good leaving group, it would be highly reactive towards SNAr.

Photochemical Transformations and Photoreactivity

The photochemistry of this compound is complex, involving transformations related to both the aromatic ketone and the nitroaromatic moieties. Upon absorption of UV light, the molecule is promoted to an excited electronic state, from which it can undergo various competing deactivation processes. researchgate.netrsc.org

Ketone Photochemistry: Aromatic ketones like fluorenone are known to undergo characteristic photoreactions. The photochemistry of the parent 9-fluorenone (B1672902) has been studied, revealing processes that can include photoreduction in the presence of a hydrogen donor. researchgate.net The excited state of the ketone can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical, which can then undergo further reactions.

Nitroaromatic Photochemistry: Nitroaromatic compounds exhibit their own unique photoreactivity. researchgate.net Upon excitation, they can undergo several transformations:

Photodissociation: The carbon-nitro (C-NO₂) bond can cleave, leading to the formation of radicals. researchgate.net

Nitro-Nitrite Rearrangement: The excited nitro group can rearrange to a nitrite (B80452) group (-ONO), which is often an intermediate in subsequent reactions. Studies on 9-nitroanthracene show that photoexcitation leads to the ultrafast decay of the singlet excited state, with parallel channels leading to a phosphorescent triplet state and dissociation of nitric oxide (NO). nih.gov

Photosubstitution: The nitro group itself can be replaced by a nucleophile in an excited-state substitution reaction.

Environmental Chemistry and Fate

Atmospheric Occurrence and Formation Pathways

3-Nitrofluoren-9-one is present in the atmosphere due to both direct emissions and secondary formation from precursor pollutants.

This compound is primarily introduced into the environment as a byproduct of incomplete combustion processes. psu.edu Key anthropogenic sources include emissions from vehicles and industrial activities. psu.eduepa.gov Specifically, residential wood burning is a significant source of nitrated and oxygenated PAHs. nih.govresearchgate.net Studies have identified 9-fluorenone (B1672902), the parent ketone of this compound, as a major oxygenated PAH emitted from the combustion of wood fuels, with emission factors varying depending on the type of wood and combustion conditions. nih.govresearchgate.net For instance, the emission factor for 9-fluorenone from brushwood combustion has been measured to be significantly higher than from fuel wood. researchgate.net These combustion sources release pollutants directly into the atmosphere as "primary" particles. psu.edu

Table 1: Emission Factors of 9-Fluorenone from Residential Wood Combustion

| Fuel Type | Emission Factor (mg/kg) |

|---|---|

| Brushwood | 5.56 ± 4.32 |

| Fuel Wood | 1.19 ± 1.87 |

Data sourced from studies on residential wood combustion in rural China. researchgate.net

Beyond direct emissions, this compound is also formed in the atmosphere through chemical reactions involving its parent compounds. These are known as "secondary" particles because they are formed from primary gaseous emissions. psu.edu The atmospheric transformation of fluorene (B118485) and 9-fluorenone can lead to the formation of their nitrated derivatives. researchgate.net

Research indicates that isomers like 2-nitrofluorene (B1194847) and 3-nitrofluorene can be formed from the atmospheric reaction of fluorene with nitrogen oxides (NOx). researchgate.net The transformation of PAHs during atmospheric transport is a known pathway for the production of nitro- and oxo-PAHs. researchgate.net This secondary formation can be significant, with the contribution of atmospheric formation to the total concentration of some oxygenated PAHs, like 9-fluorenone, ranging from 9-72% depending on the compound and season. researchgate.net The presence of ozone precursors, such as NOx and volatile organic compounds (VOCs), which are emitted from sources like motor vehicles and industrial facilities, facilitates these photochemical reactions. copernicus.org

Degradation Processes in Environmental Compartments

Once in the environment, this compound is subject to several degradation processes that determine its persistence and fate. These include breakdown by sunlight, microbial action, and other non-biological transformations.

Photodegradation, or the breakdown of compounds by light, is a key process for the removal of PAHs and their derivatives from the environment. mdpi.com This process can occur through two main pathways:

Direct Photolysis : This occurs when the molecule itself absorbs sunlight, leading to its degradation. researchgate.net PAHs are susceptible to direct photolytic degradation, with higher-ring compounds showing greater reactivity because they can absorb light at the longer wavelengths present in sunlight. oup.com

Indirect Photolysis : This pathway involves reactive species that are themselves generated by sunlight. researchgate.net In nitrate-rich waters, for example, the photolysis of nitrate ions can generate hydroxyl radicals (OH•). researchgate.netnih.gov These highly reactive radicals can then degrade compounds like this compound. nih.gov The presence of other substances, such as dissolved organic matter, can sometimes inhibit this process by blocking sunlight or scavenging the reactive radicals. oup.com

The medium in which the compound is present also affects its photodegradation rate. For instance, studies on related compounds like hydroxyfluorenes have shown that they photodegrade faster in ice than in water, a phenomenon attributed to a concentration effect caused by freezing. nih.gov

Microorganisms play a vital role in the breakdown of nitroaromatic compounds. While many multiply nitrated compounds are resistant to biodegradation, singly nitrated ones can often be mineralized by bacteria. nih.gov The degradation of fluorene, the parent hydrocarbon, has been studied in several bacterial strains, and these pathways often proceed through 9-fluorenone as a key intermediate. nih.govresearchgate.net

For example, Pseudomonas sp. strain F274 degrades fluorene by first oxygenating it to 9-fluorenol, which is then converted to 9-fluorenone. nih.govnih.gov Subsequent enzymatic attacks open the five-membered ring, leading to further breakdown. nih.gov Similarly, Arthrobacter sp. strain F101 also metabolizes fluorene, accumulating 9-fluorenone as an intermediate. nih.gov

The biodegradation of nitroaromatic compounds can proceed via several strategies: nih.gov

Reduction of the nitro group : Anaerobic bacteria can reduce the nitro group to an amino group. nih.gov

Elimination of the nitro group : Enzymes like monooxygenases and dioxygenases can add oxygen atoms to the aromatic ring, leading to the removal of the nitro group as nitrite (B80452). nih.gov

Rearrangement : Reduction of the nitro group to a hydroxylamine, followed by an enzyme-catalyzed rearrangement to a hydroxylated compound that can be further degraded. nih.gov

Fungi, such as Trichoderma lixii and Talaromyces pinophilus, have also been shown to degrade related compounds, with pathways that can involve the formation of 9-fluorenone from fluoranthene before further breakdown. mdpi.com

Environmental Transport and Distribution Dynamics

The environmental transport and distribution of this compound, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), are governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and biota. As with other nitro-PAHs, its low aqueous solubility suggests that transport in water is not a primary distribution pathway. Instead, it is more likely to be transported in the vapor phase or adsorbed onto particulate matter in the atmosphere.

Adsorption to Environmental Matrices (e.g., Soil, Sediments)

The tendency of an organic compound to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. This property is often quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to the organic matter in soil and sediment, thereby reducing its mobility and the likelihood of it leaching into groundwater.

Table 1: Estimated Soil Adsorption Coefficient (Koc) of this compound

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A key indicator of bioaccumulation potential is the octanol-water partition coefficient (log Kow), which measures a chemical's lipophilicity or hydrophobicity. Chemicals with a high log Kow tend to partition into the fatty tissues of organisms.

The log Kow for this compound has been reported, and this value can be used in QSAR models to estimate the BCF. The BCFBAF™ program in the US EPA's EPI Suite™ and models available through the VEGA HUB platform are examples of tools used for such predictions. vegahub.euchemistryforsustainability.org These models often use regression equations based on log Kow to estimate the BCF in fish. regulations.govepa.gov Factors that can influence the actual bioaccumulation in organisms include the organism's lipid content, metabolism, and the bioavailability of the chemical in the environment. up.ptapi.org

Table 2: Estimated Bioaccumulation Potential of this compound

The estimated BCF value suggests that this compound has a moderate potential to bioaccumulate in aquatic organisms.

Biological Activity and Toxicological Mechanisms

Genotoxicity and Mutagenicity Assessment

The potential for a chemical to cause genetic damage (genotoxicity) and mutations (mutagenicity) is a critical aspect of its toxicological profile. For nitroaromatic hydrocarbons, these properties are of particular concern due to their mode of action, which often involves metabolic activation to reactive species that can interact with DNA.

In Vitro and In Vivo Genotoxicity Studies

In vitro (cell-based) studies are fundamental in assessing the mutagenic potential of chemical compounds. Research on 3-Nitrofluoren-9-one has utilized the Ames test, a widely used bacterial reverse mutation assay with Salmonella typhimurium strains, to evaluate its mutagenicity.

One study investigated a commercial sample of 3-Nitro-9-fluorenone and found it to be a potent direct-acting mutagen in the Ames test with Salmonella strain TA98, which is sensitive to frameshift mutagens. The commercial sample induced a significant number of revertants without the need for metabolic activation (S9 mix). However, upon purification of the compound using high-pressure liquid chromatography (HPLC), the mutagenic activity of the pure 3-Nitro-9-fluorenone was found to be at least six times lower than the original commercial sample. This finding strongly suggests that the high mutagenicity observed in the initial sample was attributable to potent mutagenic impurities rather than the compound itself. nih.gov The impurities were identified as a dinitrofluorenone and an acetamidomononitrofluorenone. nih.gov

Table 1: Mutagenicity of Commercial vs. Purified 3-Nitro-9-fluorenone in Ames Test

| Sample | Test Strain | Metabolic Activation | Mutagenic Activity (Net Revertants/Plate) |

| Commercial 3-Nitro-9-fluorenone | TA98 | -S9 | ~1000 at 0.76 µ g/plate |

| Purified 3-Nitro-9-fluorenone | TA98 | -S9 | At least 6x less active than the commercial sample |

| Data sourced from a study on mutagenic impurities in a commercial sample of 3-nitro-9-fluorenone. nih.gov |

Mechanisms of DNA Adduct Formation

The formation of covalent bonds between a chemical or its metabolite and DNA, known as DNA adducts, is a key initiating event in chemical carcinogenesis. nih.gov For nitroaromatic hydrocarbons, the primary mechanism of activation into a DNA-binding species is through the reduction of the nitro group. nih.govresearchgate.net

While no studies have specifically characterized the DNA adducts formed by this compound, the general pathway for related nitroarenes involves a multi-step enzymatic reduction. This process converts the nitro group (-NO₂) to a nitroso (-NO), then to a N-hydroxylamino (-NHOH) group. researchgate.net The N-hydroxylamino derivative is a key reactive intermediate. It can be further activated, for example through O-esterification (like acetylation or sulfation), to form a highly reactive nitrenium ion. nih.gov This electrophilic nitrenium ion can then attack nucleophilic sites on DNA bases, primarily the C8 and N² positions of guanine (B1146940), to form stable DNA adducts. nih.gov

The formation of such adducts can lead to errors during DNA replication, resulting in mutations if not repaired by the cell's DNA repair machinery. semanticscholar.org Although this mechanism is well-established for many nitroarenes, direct experimental evidence and characterization of the specific adducts formed by this compound are not available in the reviewed literature.

Biotransformation and Metabolic Pathways in Biological Systems

Biotransformation is the process by which living organisms modify chemical substances, typically through enzymatic reactions. These metabolic pathways can lead to either detoxification, making the compound less harmful and easier to excrete, or bioactivation, converting it into a more toxic form.

Enzymatic Reduction of Nitro Groups

The reduction of the nitro group is a critical metabolic step for nitroaromatic compounds, often leading to their genotoxic effects. This reaction is catalyzed by a variety of enzymes known as nitroreductases. nih.gov These enzymes are found in mammalian tissues, particularly in the liver, as well as in bacteria, including the gut microbiota. tandfonline.com

Specific enzymes responsible for the nitroreduction of this compound have not been identified in the available literature. However, studies on related compounds like 2-nitrofluorene (B1194847) show that nitroreduction can be carried out by liver cytosol and microsomal preparations. tandfonline.com Enzymes such as cytochrome P450 reductase and xanthine (B1682287) oxidase are known to be involved in the nitroreduction of other nitroarenes. nih.gov It is plausible that similar enzymatic systems are involved in the metabolism of this compound, but direct evidence is currently lacking.

Hydroxylation and Conjugation Reactions

In addition to nitroreduction, other metabolic transformations such as hydroxylation (addition of a hydroxyl, -OH, group) and subsequent conjugation reactions are common pathways for polycyclic aromatic compounds. These are typically considered Phase I and Phase II metabolic reactions, respectively.

There is no specific information in the reviewed literature detailing the hydroxylation or conjugation of this compound. However, studies on the metabolism of the related compound 2-nitrofluorene by fungal and mammalian systems have identified several hydroxylated metabolites, such as 2-nitro-9-fluorenol and various hydroxy-2-nitrofluorenes. nih.gov Following hydroxylation, these metabolites can undergo Phase II conjugation reactions, such as sulfation or glucuronidation, which attach large, water-soluble molecules to the compound, facilitating its excretion from the body. nih.gov For instance, sulfate (B86663) conjugates of hydroxylated 2-nitrofluorene have been identified in fungal metabolism studies. nih.gov Whether this compound undergoes similar metabolic transformations remains to be experimentally determined.

Role of Gut Microbiota in Metabolism

The vast and diverse community of microorganisms residing in the gastrointestinal tract, known as the gut microbiota, possesses a significant metabolic capacity that can influence the fate of foreign compounds (xenobiotics). consensus.appnih.gov The gut microbiota is known to be particularly efficient at carrying out reductive reactions, including the reduction of nitro groups. consensus.app

For many nitroaromatic compounds, the gut microbiota can play a crucial role in their metabolic activation by reducing the nitro group to the reactive N-hydroxylamino intermediate. This has been demonstrated for other nitro-PAHs. youtube.com However, no studies were found that specifically investigated the metabolism of this compound by gut microbiota. Therefore, while it is theoretically possible that intestinal bacteria could contribute to the biotransformation and potential activation of this compound, there is currently no direct scientific evidence to confirm this.

Cellular and Molecular Mechanisms of Toxicity

The toxicity of this compound at the cellular level is driven by its metabolic activation into reactive intermediates that can induce a state of oxidative stress and interact deleteriously with essential biological macromolecules.

While direct studies exhaustively detailing the induction of oxidative stress by this compound are limited, the mechanism can be inferred from the broader class of nitroaromatic compounds. Environmental mutagens, including components found in cigarette smoke, are known to increase oxidative stress. researchgate.net The metabolic processing of nitroaromatic compounds is a key factor in this phenomenon.

The genotoxicity of this compound is a direct consequence of its ability to form covalent bonds with cellular macromolecules, most notably DNA, following metabolic activation.

Metabolic Activation and DNA Adduct Formation: The carcinogenicity of most chemical carcinogens is initiated by their interaction with DNA. researchgate.net For nitroaromatic compounds like this compound, this interaction is not direct but requires metabolic activation. The process typically involves the reduction of the nitro group to form highly reactive electrophilic intermediates, such as N-hydroxyarylamines. These reactive metabolites can then covalently bind to the nucleophilic sites on DNA bases, primarily guanine and adenine, to form DNA adducts. researchgate.net The formation of these adducts can disrupt the normal structure and function of DNA, leading to errors during DNA replication and transcription. This DNA damage can induce mutations, which, if they occur in critical genes controlling cell growth (e.g., proto-oncogenes or tumor suppressor genes), can lead to the initiation of cancer. researchgate.net

Mutagenic Activity: this compound has been demonstrated to be a potent mutagen in various bacterial test systems. The Ames test, which uses different strains of Salmonella typhimurium to detect different types of mutations, has been employed to characterize its mutagenic profile. Research has shown that this compound is markedly mutagenic, particularly in strains designed to detect specific base-pair transversions. researchgate.netresearchgate.net

Table 1: Mutagenic Activity of this compound in Salmonella typhimurium Strains

| Tester Strain | Primary Mutation Detected | Mutagenic Response to this compound | Reference |

|---|---|---|---|

| TA7005 | C·G→A·T Transversion | Markedly Mutagenic | researchgate.netresearchgate.net |

| TA7006 | C·G→G·C Transversion | Mutagenic | researchgate.netresearchgate.net |

| TA7002 | T·A→A·T Transversion | Not the most responsive strain | researchgate.netresearchgate.net |

| TA7004 | G·C→A·T Transition | Not the most responsive strain | researchgate.netresearchgate.net |

Interactions with Proteins: The same reactive electrophilic metabolites that bind to DNA can also form adducts with cellular proteins. researchgate.net Binding to specific amino acid residues (such as cysteine, methionine, or tyrosine) can alter the structure and function of proteins. This can disrupt critical cellular processes, including enzymatic activity, signal transduction, and cytoskeletal integrity, contributing to the cytotoxic effects of the compound. While protein adduct formation is a recognized mechanism of toxicity for this class of chemicals, specific studies detailing the protein targets of this compound are not widely available.

Implications for Human Health and Environmental Risk Assessment

The toxicological properties of this compound, particularly its potent mutagenicity, have significant implications for both human health and the environment.

Human Health Risk Assessment: The primary concern for human health regarding exposure to this compound is its potential carcinogenicity. As a genotoxic mutagen, it has the capacity to initiate the carcinogenic process by damaging DNA. researchgate.net Humans can be exposed to this and other nitro-PAHs through the inhalation of contaminated air, as these compounds are known constituents of combustion emissions from sources like diesel engines and cigarette smoke. researchgate.net

A human health risk assessment for this compound would involve:

Hazard Identification: Identifying its potential to cause cancer based on its demonstrated mutagenicity and the known carcinogenicity of related nitro-PAHs.

Exposure Assessment: Quantifying human exposure levels from various environmental sources, such as airborne particulate matter.

Dose-Response Assessment: Characterizing the relationship between the dose of the compound and the incidence of adverse effects, such as mutation frequency.

Risk Characterization: Integrating the above information to estimate the probability of adverse health effects in exposed populations.

Given its mode of action, there may be no threshold below which exposure is considered entirely without risk.

Environmental Risk Assessment: this compound can enter the environment through industrial emissions and as a product of atmospheric reactions involving parent PAHs. Its fate and effects in ecosystems are critical components of an environmental risk assessment. While specific ecotoxicological data for this compound is scarce, information from its isomer, 2-Nitrofluorene, provides insight into its likely environmental behavior. guidechem.com

Key considerations for environmental risk include:

Persistence: Aromatic nitro compounds are generally resistant to hydrolysis. guidechem.com The atmospheric half-life of the related 2-Nitrofluorene is estimated to be around 4 days, suggesting it can be transported over moderate distances. guidechem.com

Bioaccumulation: Based on its chemical properties, the compound is expected to have a low water solubility and a tendency to adsorb to soil and sediment. The related compound 2-Nitrofluorene has a calculated bioconcentration factor (BCF) that suggests a potential to bioconcentrate in aquatic organisms. guidechem.com

Ecotoxicity: 2-Nitrofluorene is classified as toxic to aquatic life with long-lasting effects. guidechem.com This indicates that this compound is also likely to pose a significant hazard to aquatic ecosystems.

An environmental risk assessment integrates exposure and effects data to determine the potential for adverse impacts on environmental compartments (air, water, soil) and biological receptors (fish, invertebrates, microorganisms).

Table 2: Predicted Environmental Properties and Ecotoxicity Profile (based on data for 2-Nitrofluorene isomer)

| Parameter | Predicted Value / Classification | Implication | Reference |

|---|---|---|---|

| Water Solubility | Low (e.g., 1.73 mg/L for 2-NF) | Tends to partition from water to organic matter (soil, sediment, biota). | guidechem.com |

| Soil Adsorption Coefficient (Koc) | High (e.g., 3200-3450 for 2-NF) | Expected to be slightly mobile in soil; will adsorb to particulate matter. | guidechem.com |

| Bioconcentration Factor (BCF) | Moderate (log BCF 2.66-2.79 for 2-NF) | Potential to accumulate in aquatic organisms. | guidechem.com |

| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects | Poses a long-term hazard to aquatic ecosystems. | guidechem.com |

Applications in Advanced Materials and Optoelectronics

Electron-Accepting Components in Push-Pull Dyes and Chromophores

3-Nitrofluoren-9-one serves as a potent electron-accepting moiety in the architecture of push-pull dyes. In these systems, an electron-donating group is connected to an electron-accepting group through a π-conjugated spacer. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is fundamental to the molecule's optical and electronic properties. The presence of the nitro group on the fluorenone core significantly enhances its electron-withdrawing capability.

The synthesis of these push-pull dyes often involves a Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction is a nucleophilic addition of a compound with an active hydrogen (in this case, the methylene (B1212753) bridge of a fluorene (B118485) derivative) to a carbonyl group, followed by dehydration. Poly(nitro)fluorenes are particularly well-suited for this one-step synthesis of push-pull molecules when reacted with an electron donor that has an aldehyde function. nih.gov

A key application of this compound in this context is the creation of dyes that absorb light in the near-infrared (NIR) and far-infrared regions of the electromagnetic spectrum. While many push-pull dyes absorb in the visible range, achieving absorption at longer wavelengths is more challenging. One effective strategy is to use an electron-accepting molecule that already possesses an absorption band in the NIR region and build upon it. Poly(nitro)fluorenes, including derivatives of this compound, exhibit this characteristic, making them excellent candidates for designing NIR-absorbing dyes. nih.gov

By pairing a strong electron acceptor like a nitrofluorene derivative with a potent electron donor, the resulting push-pull system can exhibit significant red-shifts in its absorption spectrum, extending it into the NIR and even far-infrared ranges. These types of dyes are of great interest for applications such as optical data storage, laser printing, and in the biomedical field for bioimaging, where the deeper tissue penetration of NIR light is advantageous.

The optical properties of push-pull dyes based on this compound can be finely tuned by modifying their molecular structure. The energy of the intramolecular charge transfer band, and thus the maximum absorption wavelength (λmax), is highly dependent on the strength of both the electron donor and the electron acceptor, as well as the length and nature of the π-conjugated bridge.

For a given acceptor like this compound, increasing the electron-donating strength of the donor group will lead to a more pronounced charge transfer and a bathochromic (red) shift in the absorption spectrum. Conversely, for a given donor, increasing the electron-accepting capability of the fluorene moiety, for instance by adding more nitro groups, will have a similar effect. This tunability allows for the rational design of chromophores with specific, predetermined optical responses, tailoring them for particular applications. For example, the emission wavelength of carbazole-based push-pull dyes can be controlled through chemical functionalization with various electron-donating or -withdrawing groups. nih.gov

Table 1: Optical Properties of a Push-Pull Dye Based on a Carbazole Donor and a Nitrobenzene (B124822) Acceptor

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Dichloromethane | 412 | 598 | 186 |

This table presents data for a representative push-pull dye to illustrate the concept. The specific values are for a carbazole-based dye with a nitrobenzene acceptor, a system analogous to those that could be formed with this compound.

Use in Photothermoplastic Storage Media

Potential in Nonlinear Optics and Electrochromic Devices

The pronounced intramolecular charge transfer characteristic of this compound-based push-pull systems also imparts them with significant potential for use in nonlinear optical (NLO) materials and electrochromic devices.

Nonlinear optics deals with the changes in the optical properties of a material as a function of light intensity. urmia.ac.ir Materials with a large third-order NLO response are crucial for applications such as optical switching and data processing. The large change in dipole moment between the ground and excited states in push-pull molecules derived from this compound can lead to high molecular hyperpolarizabilities, a key figure of merit for NLO materials. The Z-scan technique is a common method used to measure the nonlinear absorption and refraction of these materials. urmia.ac.irresearchgate.netresearchgate.net For instance, studies on carbazole-based dyes with nitro-containing acceptors have demonstrated their strong NLO responses. nih.govnih.gov

Electrochromic materials are able to change their color in response to an applied electrical potential. mdpi.com This property is utilized in applications like smart windows, displays, and mirrors. Polymers incorporating fluorene derivatives have been investigated for their electrochromic properties. scispace.commetu.edu.tr The ability of the this compound moiety to accept electrons suggests that polymers or molecules containing this unit could exhibit stable and reversible redox states with distinct optical absorptions, making them promising candidates for electrochromic devices. For example, electrochromic devices have been fabricated using fluorene-diphenylamine derivatives, demonstrating reasonably low switching times and good optical contrast between redox states.

Table 2: Third-Order Nonlinear Optical Susceptibility of a Fluorinated Poly(p-phenylenevinylene) Copolymer

| Property | Value |

| Nonlinear Refractive Index (n₂) | Negative |

| Third-Order NLO Susceptibility |χ(3)| | (6 ± 2) x 10⁻¹⁰ esu |

This table provides an example of NLO properties for a relevant polymer system, measured at 1064 nm in a chloroform (B151607) solution. This illustrates the potential of conjugated systems for NLO applications. nih.gov

Integration in Single Component Semiconductors

There is growing interest in the use of nitro-substituted aromatic compounds as n-type organic semiconductors for applications in organic electronics, such as organic thin-film transistors (OTFTs). researchgate.net The nitro group is a very strong electron-withdrawing group, which can effectively lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of a molecule.

Simple fluorenone derivatives functionalized with nitro groups have been investigated as n-type semiconductors. While the electron mobilities measured in thin-film field-effect transistors were modest, these nitrofluorenone-based organic semiconductors exhibited excellent air stability and a remarkable tunability of their energy levels through simple modifications of their substitution patterns. pkusz.edu.cn The introduction of the nitro group at the 3-position of the fluorenone core in this compound makes it a candidate for such applications, either as a single component semiconductor or as an electron-transporting material in more complex device architectures. The degradation of polyfluorenes, which can impede their development, sometimes results in the formation of fluorenone-like structures, highlighting the stability of this core. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 3-Nitrofluoren-9-one.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For compounds similar to this compound, DFT calculations are routinely used to predict molecular geometry, vibrational frequencies, and electronic properties.

Hybrid functional methods, such as B3LYP, combined with Pople-style basis sets like 6-31G* or 6-311++G(d,p), are commonly employed for optimizing the molecular geometry and calculating properties of nitro-substituted aromatic compounds. orientjchem.orgnih.govglobalresearchonline.net For instance, in a study on 1',3'-dihydrospiro[fluorene-9,2'-perimidine], a related fluorene (B118485) derivative, DFT calculations at the B3LYP/6-31G* level were used to simulate the infrared spectrum, showing good agreement with experimental data. nih.gov Similarly, studies on other nitroaromatic compounds, such as nitrated pyrones and chloronitrobenzenes, have successfully used DFT to analyze their structures and vibrational spectra. globalresearchonline.netnih.gov

These calculations reveal how the introduction of the electron-withdrawing nitro (-NO₂) group and the carbonyl (=O) group affects the electron distribution across the fluorene framework. The optimized geometry from DFT calculations typically shows a high degree of planarity in the fluorene ring system. nih.gov Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and kinetic stability. nih.gov The presence of the nitro group generally lowers the LUMO energy and decreases the HOMO-LUMO gap, which can increase the molecule's reactivity. nih.govnih.gov

Table 1: Representative Data from DFT Calculations on Related Nitroaromatic Compounds

This table illustrates the type of data obtained from DFT calculations on molecules with similar functional groups, as specific values for this compound are not available in the cited literature.

| Compound System | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| DNBT (5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole) | B3LYP (TD-DFT) | -6.32 | -8.18 | 1.86 |

| DNAF (4,4′-dinitroazolefurazan) | B3LYP (TD-DFT) | -6.52 | -8.87 | 2.35 |

| DNTO (4,4′-dinitro-3,3′-4,3′-ter-1,2,5-oxadiazole) | B3LYP (TD-DFT) | -6.62 | -8.63 | 2.01 |

Data sourced from a study on nitrotriazole and nitrofurazan derivatives. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying excited states and predicting the optical properties of organic molecules. researchgate.net It is used to calculate vertical excitation energies, which correspond to the absorption of light, and their associated oscillator strengths, which determine the intensity of the absorption bands in a UV-Visible spectrum. rsc.orgresearchgate.net